6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride 6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13681440
InChI: InChI=1S/C13H14ClN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H
SMILES: C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl
Molecular Formula: C13H16Cl3N3
Molecular Weight: 320.6 g/mol

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride

CAS No.:

Cat. No.: VC13681440

Molecular Formula: C13H16Cl3N3

Molecular Weight: 320.6 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride -

Specification

Molecular Formula C13H16Cl3N3
Molecular Weight 320.6 g/mol
IUPAC Name 6-chloro-2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride
Standard InChI InChI=1S/C13H14ClN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H
Standard InChI Key CUINJXAQPBQLFV-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl
Canonical SMILES C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s architecture combines a planar 1,8-naphthyridine core with a three-dimensional piperidine moiety, enabling diverse molecular interactions. The naphthyridine system consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8, while the piperidine substituent introduces conformational flexibility. The dihydrochloride salt form improves solubility in polar solvents, a critical feature for in vitro and in vivo assays .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆Cl₃N₃
Molecular Weight320.64 g/mol
Purity≥95%
SMILES NotationClC₁=CN=C₂N=C(C₃CCNCC₃)C=CC₂=C₁.Cl.Cl
SolubilitySoluble in aqueous buffers

The chlorine atom at position 6 enhances electrophilic reactivity, facilitating substitution reactions, while the piperidine ring’s basic nitrogen participates in hydrogen bonding and cation-π interactions. X-ray crystallography of analogous naphthyridine derivatives reveals planar aromatic systems with piperidine rings adopting chair conformations, suggesting similar structural behavior .

Synthesis and Optimization Strategies

Reaction TypeReagentsProduct
Chlorine SubstitutionMorpholine, K₂CO₃, DMF6-Morpholino-2-(piperidin-4-yl)-1,8-naphthyridine
Ring HydrogenationH₂ (1 atm), 10% Pd/C1,2,3,4-Tetrahydro-1,8-naphthyridine derivative
N-AlkylationMethyl iodide, NaHN-Methylpiperidinyl analog

These transformations underscore its utility as a versatile building block in drug design .

CompoundTarget IC₅₀Therapeutic Area
Compound 6c 0.056 nM (PDE5)Alzheimer’s disease
Patent Example 12 nM (Kinase X)Oncology
Target CompoundPendingUnder investigation

Further studies must validate these mechanisms for 6-chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride.

Applications in Drug Discovery

The compound’s scaffold aligns with industry trends favoring rigid, nitrogen-rich heterocycles. Its dihydrochloride form is ideal for high-throughput screening due to aqueous compatibility. Notable applications include:

  • Kinase Inhibitor Development: Patent WO2012000595A1 highlights 2,4-diaryl-substituted naphthyridines as ATP-competitive kinase inhibitors, suggesting potential for structural modification .

  • Antipsychotic Agents: Piperidine-containing naphthyridines modulate dopamine and serotonin receptors, warranting exploration in CNS disorders.

  • Antiviral Candidates: Planar naphthyridine systems inhibit viral polymerases via π-stacking with nucleobases .

Future Research Directions

Priority areas include:

  • In Vivo Efficacy Studies: Testing in murine models of cancer or neurodegeneration.

  • Formulation Optimization: Nanocrystal or liposomal delivery systems to enhance bioavailability.

  • Target Deconvolution: Proteomic profiling to identify novel binding partners.

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